Spectroscopic Data of 2-Methyl-4-(3-pyridyl)thiazole: A Technical Guide
Spectroscopic Data of 2-Methyl-4-(3-pyridyl)thiazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2-Methyl-4-(3-pyridyl)thiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations that are crucial for accurate interpretation and application in a research context.
Introduction
2-Methyl-4-(3-pyridyl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of both the pyridine and thiazole moieties in pharmacologically active molecules. Accurate structural elucidation and characterization are paramount for its application in drug design and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure and purity of synthesized compounds. This guide provides a detailed analysis of the expected and observed spectroscopic data for this compound.
Molecular Structure
The structural representation of 2-Methyl-4-(3-pyridyl)thiazole is fundamental to understanding its spectroscopic properties. The molecule consists of a thiazole ring substituted with a methyl group at the 2-position and a pyridine ring at the 4-position.
Caption: Molecular structure of 2-Methyl-4-(3-pyridyl)thiazole.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a standard protocol for the GC-MS analysis of a small organic molecule like 2-Methyl-4-(3-pyridyl)thiazole.
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Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
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Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.
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Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
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Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method for small molecules.[1]
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Presentation: Mass Spectrum of 2-Methyl-4-(3-pyridyl)thiazole
The mass spectrum of 2-Methyl-4-(3-pyridyl)thiazole shows a distinct molecular ion peak and several characteristic fragment ions.[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 176 | 100 | [M]⁺ (Molecular Ion) |
| 135 | ~40 | [M - CH₃CN]⁺ |
| 103 | ~60 | [C₅H₄N-C≡CH]⁺ |
| 91 | ~30 | [C₅H₄N-CH]⁺ |
Interpretation of Fragmentation
The fragmentation pattern provides valuable structural information. The molecular ion at m/z 176 confirms the molecular weight of the compound. The fragmentation of thiazole rings is known to proceed through specific pathways.[3][4]
Caption: Proposed fragmentation pathway for 2-Methyl-4-(3-pyridyl)thiazole.
The base peak is the molecular ion, indicating a relatively stable structure. A significant fragment at m/z 135 corresponds to the loss of acetonitrile (CH₃CN) from the molecular ion, a characteristic fragmentation of methylthiazoles. Subsequent fragmentation of the pyridyl-containing fragment leads to the ions observed at m/z 103 and 91.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.[5]
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Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: The NMR tube is placed in the spectrometer's probe.
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¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
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¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.7 | s | 3H | -CH₃ |
| ~7.3-7.4 | m | 1H | Pyridyl H-5 |
| ~7.5 | s | 1H | Thiazole H-5 |
| ~8.2-8.3 | m | 1H | Pyridyl H-4 |
| ~8.6 | m | 1H | Pyridyl H-6 |
| ~9.1 | s | 1H | Pyridyl H-2 |
Predicted ¹³C NMR Data
Similarly, the ¹³C NMR chemical shifts can be predicted.[6]
| Chemical Shift (δ, ppm) | Assignment |
| ~19 | -CH₃ |
| ~118 | Thiazole C-5 |
| ~123 | Pyridyl C-5 |
| ~133 | Pyridyl C-3 |
| ~134 | Pyridyl C-4 |
| ~148 | Pyridyl C-6 |
| ~150 | Pyridyl C-2 |
| ~152 | Thiazole C-4 |
| ~166 | Thiazole C-2 |
Interpretation of Predicted NMR Data
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¹H NMR: The methyl group is expected to appear as a singlet around 2.7 ppm. The protons on the pyridine ring will show characteristic splitting patterns and chemical shifts depending on their position relative to the nitrogen atom. The proton on the thiazole ring is expected to be a singlet in the aromatic region.
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¹³C NMR: The carbon of the methyl group will be found at a high field (low ppm). The carbons of the thiazole and pyridine rings will appear in the aromatic region, with the carbons closer to the electronegative nitrogen and sulfur atoms being shifted further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Experimental Protocol: Solid Sample IR
For a solid sample, the thin-film or KBr pellet method is commonly used.[8][9]
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Thin-Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[8]
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KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a transparent pellet.
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Spectral Acquisition: The plate or pellet is placed in the IR spectrometer, and the spectrum is recorded.
Predicted IR Data
The expected characteristic IR absorption bands for 2-Methyl-4-(3-pyridyl)thiazole are based on the functional groups present in its structure.[10][11]
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950-2850 | Weak | Methyl C-H Stretch |
| ~1600-1450 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine and Thiazole) |
| ~1450 | Medium | Methyl C-H Bend |
| ~1200-1000 | Medium | In-plane C-H Bending |
| ~900-650 | Strong | Out-of-plane C-H Bending |
Interpretation of Predicted IR Data
The IR spectrum is expected to be dominated by absorptions corresponding to the aromatic rings and the methyl group. The C=C and C=N stretching vibrations of the pyridine and thiazole rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the methyl group will appear above and below 3000 cm⁻¹, respectively. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive profile of 2-Methyl-4-(3-pyridyl)thiazole. The mass spectrum confirms the molecular weight and offers insight into its fragmentation pathways. While experimental NMR and IR spectra are not widely published, the predicted data, based on sound chemical principles and data from related compounds, offer a reliable reference for researchers. The detailed experimental protocols provide a framework for obtaining high-quality spectroscopic data for this and similar compounds, ensuring the scientific integrity of future research.
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